Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-
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Overview
Description
1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone is a complex organic compound featuring a benzo[d][1,3]dioxole moiety fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-(benzo[d][1,3]dioxol-5-yl)ethanone and substituted aromatic aldehydes in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives
Scientific Research Applications
1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[d][1,3]dioxol-5-yl)ethanone: A precursor in the synthesis of the target compound.
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine: Another compound featuring the benzo[d][1,3]dioxole moiety with different biological activities
Uniqueness
1-(4-(Benzo[d][1,3]dioxol-5-yl)-2,5-dimethylfuran-3-yl)ethanone is unique due to its fused furan ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88484-91-7 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethylfuran-3-yl]ethanone |
InChI |
InChI=1S/C15H14O4/c1-8(16)14-9(2)19-10(3)15(14)11-4-5-12-13(6-11)18-7-17-12/h4-6H,7H2,1-3H3 |
InChI Key |
MCRCBLKWXUENJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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